N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040649-13-5
VCID: VC11964978
InChI: InChI=1S/C22H22ClN3O3S2/c23-18-6-8-19(9-7-18)25-11-13-26(14-12-25)31(28,29)20-10-15-30-21(20)22(27)24-16-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,24,27)
SMILES: C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4
Molecular Formula: C22H22ClN3O3S2
Molecular Weight: 476.0 g/mol

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

CAS No.: 1040649-13-5

Cat. No.: VC11964978

Molecular Formula: C22H22ClN3O3S2

Molecular Weight: 476.0 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide - 1040649-13-5

Specification

CAS No. 1040649-13-5
Molecular Formula C22H22ClN3O3S2
Molecular Weight 476.0 g/mol
IUPAC Name N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C22H22ClN3O3S2/c23-18-6-8-19(9-7-18)25-11-13-26(14-12-25)31(28,29)20-10-15-30-21(20)22(27)24-16-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,24,27)
Standard InChI Key KSQZFQZYDMJWOI-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Thiophene ring: A five-membered heterocycle with sulfur at position 1, functionalized at position 3 with a sulfonamide group.

  • Piperazine moiety: A six-membered diamine ring substituted at position 4 with a 4-chlorophenyl group.

  • Benzyl carboxamide: A benzyl group attached via an amide bond to the thiophene’s carboxyl group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₂ClN₃O₃S₂
Molecular Weight476.0 g/mol
CAS Number1040649-13-5
IUPAC NameN-Benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Topological Polar Surface Area106 Ų

The sulfonamide (-SO₂NH-) and carboxamide (-CONH-) groups enhance hydrogen-bonding potential, critical for target interactions .

Synthesis and Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous sulfonamide-thiophene derivatives are synthesized via:

  • Thiophene core formation: Friedel-Crafts acylation or Gewald reaction to construct the 2-carboxamide-thiophene scaffold .

  • Sulfonylation: Reaction of the thiophene with chlorosulfonic acid to introduce the sulfonyl chloride intermediate, followed by coupling with 4-(4-chlorophenyl)piperazine.

  • Benzyl amidation: Condensation of the carboxyl group with benzylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Critical Reaction Conditions

  • Sulfonylation: Requires anhydrous dichloromethane and triethylamine to scavenge HCl.

  • Amidation: Conducted in dimethylformamide (DMF) at 0–5°C to prevent racemization.

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolysis susceptibility: The sulfonamide group may hydrolyze under strongly acidic or basic conditions.

  • Photodegradation: Thiophene derivatives are prone to UV-induced decomposition, necessitating storage in amber vials .

In vitro studies highlight its role as a kinase inhibitor, particularly targeting CDC7 and PKA, which regulate cell cycle progression and apoptosis. At 10 μM concentration, it inhibits 75% of CDC7 activity in MCF-7 breast cancer cells, comparable to reference inhibitor PHA-767491.

Table 2: In Vitro Cytotoxicity (NCI-60 Panel)

Cell LineGI₅₀ (μM)Source
MCF-7 (Breast)2.1
A549 (Lung)3.8
HepG2 (Liver)4.5

Antimicrobial Activity

While direct data is limited, structural analogues exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8 μg/mL against Staphylococcus aureus.

  • Fungi: IC₅₀ = 12 μM for Candida albicans.

Neurological Interactions

The piperazine moiety suggests affinity for dopamine (D₂) and serotonin (5-HT₁A) receptors, implicated in antipsychotic and antidepressant effects . Molecular docking predicts a binding energy of -9.2 kcal/mol for D₂ receptors, surpassing risperidone (-8.5 kcal/mol) .

Comparative Analysis with Structural Analogues

Table 3: Analogues and Their Bioactivities

Compound Name (CAS)Molecular FormulaKey ModificationBioactivitySource
N-Benzyl-3-{[4-(3-Cl-Ph)piperazinyl]sulfonyl}thiophene-2-carboxamide (1207004-85-0)C₂₂H₂₂ClN₃O₄S₂3-Chlorophenyl vs. 4-Cl-PhReduced CDC7 inhibition (GI₅₀ = 3.7 μM)
N-Cyclohexyl-3-{[4-(4-Cl-Ph)piperazinyl]sulfonyl}pyrazole-4-carboxamide (1251667-86-3)C₂₂H₂₄ClN₅O₃SPyrazole vs. thiopheneEnhanced antifungal activity (IC₅₀ = 6 μM)
3-{[4-(2-F-Ph)piperazinyl]sulfonyl}-N-phenethyl-thiophene-2-carboxamide (VC15138359)C₂₃H₂₄FN₃O₃S₂2-Fluorophenyl vs. 4-Cl-PhImproved D₂ receptor binding (ΔG = -10.1 kcal/mol)

Key Insight: The 4-chlorophenyl group optimizes kinase inhibition, while benzyl substitution enhances blood-brain barrier permeability .

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